molecular formula C23H26N2O4 B2979321 3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propanamide CAS No. 1040657-24-6

3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propanamide

Cat. No. B2979321
CAS RN: 1040657-24-6
M. Wt: 394.471
InChI Key: SEWZMEHUKCGHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propanamide is a chemical compound that has been the focus of scientific research in recent years. This compound is a type of indole derivative that has shown potential as a therapeutic agent for various diseases.

Scientific Research Applications

Antioxidant and Anticancer Activity

A study explored the synthesis of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, and more. These compounds exhibited significant antioxidant activity, with some derivatives showing higher efficacy than the well-known antioxidant ascorbic acid. The anticancer activity was assessed against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing that certain derivatives were notably cytotoxic, particularly against the U-87 cell line (Tumosienė et al., 2020).

Melatonin Receptor Binding Affinities

Another investigation focused on a series of 2-, 3-, and 4-substituted phenylalkyl amides, prepared as potential melatonin analogs to study the melatonin receptor's binding site in the chicken brain. The research found optimal binding affinities with certain structural configurations, providing valuable insights into the nature of the melatonin receptor and suggesting the utility of these compounds in studying melatonin receptor interactions (Garratt et al., 1996).

Anti-inflammatory and Analgesic Agents

A different study synthesized (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, evaluated their anti-inflammatory and analgesic activities, and compared their ulcerogenic properties to naproxen. Among these compounds, one demonstrated high analgesic and anti-inflammatory activity at a specific oral dose without inducing gastric lesions, marking it as a potential lead for further drug development (Berk et al., 2009).

Methuosis Induction in Cancer Cells

Methuosis, a novel type of nonapoptotic cell death characterized by the accumulation of vacuoles derived from macropinosomes, was induced in glioblastoma and other cancer cells by a chalcone-like compound. This research highlights the potential for developing drugs that can trigger methuosis in cancers resistant to conventional treatments (Robinson et al., 2012).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-28-19-9-4-16(5-10-19)6-11-22(26)24-18-8-7-17-12-13-25(20(17)15-18)23(27)21-3-2-14-29-21/h4-5,7-10,15,21H,2-3,6,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWZMEHUKCGHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propanamide

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